Leritrelvir vs. Nirmatrelvir: 12-Fold Slower Target Dissociation and Extended Mpro Residence Time
Leritrelvir (RAY1216) exhibits significantly prolonged target engagement compared to nirmatrelvir. Enzyme inhibition kinetic analysis determined that RAY1216 dissociates approximately 12 times slower from the SARS-CoV-2 Mpro enzyme than nirmatrelvir [1]. This is reflected in its drug-target residence time of at least 104 minutes, compared to nirmatrelvir's residence time of 9 minutes [2].
| Evidence Dimension | Mpro inhibitor dissociation rate and drug-target residence time |
|---|---|
| Target Compound Data | Dissociation ~12× slower than nirmatrelvir; Residence time ≥ 104 min |
| Comparator Or Baseline | Nirmatrelvir (PF-07321332); Residence time = 9 min |
| Quantified Difference | ~12-fold slower dissociation; ≥95 min longer residence time |
| Conditions | In vitro enzyme inhibition kinetic analysis; SARS-CoV-2 Mpro |
Why This Matters
A slower dissociation rate and longer residence time correlate with more durable target inhibition, which is a key factor enabling leritrelvir's effective single-agent use without a PK booster.
- [1] Chen X, Huang X, Ma Q, et al. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir. Nat Microbiol. 2024;9(4):1075-1088. View Source
- [2] 众生睿创. 全球首个拟肽类3CL单药抗新冠病毒一类新药来瑞特韦从基础机制到临床试验学术研究成果. Raynovent. 2024. View Source
